1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane
CAS No.: 91933-40-3
Cat. No.: VC2557362
Molecular Formula: C8H19NO3
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91933-40-3 |
|---|---|
| Molecular Formula | C8H19NO3 |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 3-[2-(2-methoxyethoxy)ethoxy]propan-1-amine |
| Standard InChI | InChI=1S/C8H19NO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2-9H2,1H3 |
| Standard InChI Key | VBDATSSUKFRRCY-UHFFFAOYSA-N |
| SMILES | COCCOCCOCCCN |
| Canonical SMILES | COCCOCCOCCCN |
Introduction
Chemical Identity and Properties
1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane is an organic compound characterized by its unique structure featuring multiple ethoxy groups attached to a propanamine backbone. This section provides detailed information on its chemical identity and fundamental properties.
Basic Chemical Information
The compound is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 91933-40-3 |
| Molecular Formula | C8H19NO3 |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 3-[2-(2-methoxyethoxy)ethoxy]propan-1-amine |
| InChI | InChI=1S/C8H19NO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2-9H2,1H3 |
| InChI Key | VBDATSSUKFRRCY-UHFFFAOYSA-N |
| Canonical SMILES | COCCOCCOCCCN |
This comprehensive identification enables precise tracking and referencing of the compound in scientific literature and databases .
Structural Characteristics
1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane belongs to the class of amines, specifically a propanamine derivative. Its structure features a propanamine backbone with multiple ethoxy groups, creating a molecule with distinct chemical properties. The arrangement of these functional groups contributes to its reactivity and potential applications in various chemical reactions.
The presence of both the amine group (-NH2) at one end and methoxy group (-OCH3) at the other creates a molecule with interesting amphiphilic properties. This structural arrangement allows the compound to participate in a wide range of chemical interactions, making it versatile for different research applications.
Synthesis Methods
The preparation of 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane involves specific synthetic routes that yield the compound with high purity and efficiency. Understanding these synthesis methods is crucial for researchers looking to utilize this compound in their studies.
Standard Synthetic Route
The synthesis of 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane typically involves the reaction of 3-chloropropanamine with diethylene glycol monomethyl ether under basic conditions. This approach represents a common and efficient method for producing the target compound.
The reaction proceeds through the following general steps:
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Preparation of starting materials (3-chloropropanamine and diethylene glycol monomethyl ether)
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Reaction under basic conditions, typically using sodium hydroxide or potassium hydroxide
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Heating the mixture to facilitate the reaction
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Isolation and purification of the final product
This synthetic pathway allows for the controlled production of 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane with predictable yields and purity profiles suitable for research applications.
Solution Preparation Guidelines
For research applications, proper solution preparation is essential. The following table provides guidelines for preparing stock solutions of 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane at different concentrations:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 5.6421 mL | 28.2103 mL | 56.4207 mL |
| 5 mM | 1.1284 mL | 5.6421 mL | 11.2841 mL |
| 10 mM | 0.5642 mL | 2.821 mL | 5.6421 mL |
These guidelines ensure accurate preparation of solutions for experimental use, facilitating consistent and reliable research outcomes .
Chemical Reactivity Profile
1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane demonstrates a diverse chemical reactivity profile, participating in various reaction types that make it valuable for synthetic chemistry and other applications.
Major Reaction Types
The compound engages in several important reaction categories:
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Oxidation Reactions: 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane can undergo oxidation using various oxidizing agents to form corresponding oxidized derivatives. These reactions primarily target the amine group or the ether linkages in the molecule.
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Reduction Reactions: The compound can be subjected to reduction reactions, particularly involving the amine functional group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution Reactions: Nucleophilic substitution reactions often occur at the amine group, where it can be replaced by other nucleophiles, expanding the range of derivative compounds that can be synthesized.
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Condensation Reactions: The amine group in 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane readily participates in condensation reactions with aldehydes or ketones, forming imines or Schiff bases that are valuable intermediates in various synthetic pathways.
This diverse reactivity profile makes the compound particularly useful in organic synthesis and as a building block for more complex molecular structures.
Functional Group Interactivity
The presence of multiple functional groups in 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane creates interesting interaction possibilities:
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The primary amine group (-NH2) serves as a nucleophilic center, participating in various addition and substitution reactions.
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The ether linkages (-O-) provide potential coordination sites for metals and other electrophilic species.
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The methoxy group (-OCH3) offers additional reactivity through possible demethylation or other transformations.
These functional group interactions contribute to the compound's versatility in chemical research and its potential applications in creating specialized molecular architectures.
Research Applications
1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane has found applications across multiple research domains, demonstrating its utility in both chemical and biological investigations.
Chemical Research Applications
In chemical research, the compound serves several important functions:
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Building Block in Organic Synthesis: The compound functions as a versatile building block for the preparation of more complex molecules, particularly those requiring specific spacing and linkage characteristics.
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Reagent in Reaction Development: It serves as a model compound for studying various reaction mechanisms, particularly those involving amine and ether functionalities.
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Specialty Chemical Production: The compound is utilized in the development and production of specialty chemicals, surfactants, and polymers with specific functional properties.
These applications highlight the compound's importance in advancing chemical methodology and creating new materials with tailored properties.
Biological Research Applications
The biological research applications of 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane include:
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Enzyme Interaction Studies: The compound is used in studying enzyme interactions, serving as a substrate or ligand in biochemical assays to investigate binding mechanisms and catalytic processes .
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Biochemical Assay Development: It functions as a reagent in studies exploring cellular mechanisms or drug interactions, contributing to the development of new assay methodologies .
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Neuropharmacology Potential: Its structural similarity to known neuroactive compounds suggests potential applications in neuropharmacology research, particularly in studies related to neurological disorders .
These biological applications demonstrate the compound's relevance beyond synthetic chemistry, extending into life sciences and pharmaceutical research.
Comparative Analysis with Similar Compounds
Understanding how 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane compares to structurally related compounds provides valuable context for researchers considering its use in specific applications.
Structural Analogues
Several compounds share structural similarities with 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane, including:
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1-Propanamine, 3-methoxy-: This compound features a simpler structure with only one methoxy group attached to the propanamine backbone.
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1-Propanamine, 3-ethoxy-: This analogue contains an ethoxy group instead of the multiple ethoxy linkages found in 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane.
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3-(2-methoxyethoxy)propan-1-amine: This compound has a similar structure but with a different arrangement of the ethoxy groups.
The unique feature of 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane compared to these analogues is its multiple ethoxy groups, which provide distinct chemical properties and reactivity profiles.
Functional Comparison
When comparing functional characteristics:
| Compound | Key Functional Groups | Notable Reactivity | Primary Applications |
|---|---|---|---|
| 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane | Primary amine, multiple ethers | Versatile reactivity with electrophiles and nucleophiles | Organic synthesis, biological studies |
| 1-Propanamine, 3-methoxy- | Primary amine, single methoxy ether | More limited ether functionality | Simpler synthetic applications |
| 3-(2-methoxyethoxy)propan-1-amine | Primary amine, fewer ether linkages | Intermediate reactivity profile | Specialized organic synthesis |
This comparison highlights how the extended ether chain in 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane provides enhanced versatility for applications requiring specific spatial arrangements and multiple coordination sites.
Analytical Methods
Accurate analytical methods are essential for characterizing 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane and confirming its identity and purity for research applications.
Identification Techniques
Several analytical techniques are commonly employed to identify and characterize 1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane:
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Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide structural confirmation and purity assessment.
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Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) enable quantitative analysis and purity determination.
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Chemical Identification: Standard chemical tests for amine functionality can provide preliminary confirmation of the compound's identity.
These analytical approaches ensure that researchers are working with the correct compound at the appropriate level of purity for their specific applications.
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